molecular formula C23H24F2 B176587 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene CAS No. 121118-73-8

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene

Cat. No.: B176587
CAS No.: 121118-73-8
M. Wt: 338.4 g/mol
InChI Key: PEOWZOPAGXRWRE-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound of significant interest in the development of advanced materials, particularly for optoelectronic applications. Its molecular structure, which features a tolane (diplenylacetylene) core integrated with cyclohexyl and fluorine substituents, is characteristic of compounds used in liquid crystal displays (LCDs) and organic electronic devices . The fluorine atoms and propylcyclohexyl group are key modulators of the compound's physical properties, including its melting point, clearing point, and birefringence, which are critical parameters for researchers designing new material mixtures. This compound is closely related to other well-documented materials in supplier catalogs that are specified for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The molecular architecture suggests its primary research value lies in its ability to influence the alignment, viscosity, and electro-optical response of host systems. As a building block in material science, it allows for the fine-tuning of performance characteristics in next-generation electronic devices. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h8-10,13-17,20H,2-3,6-7,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOWZOPAGXRWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562256
Record name 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121118-73-8
Record name 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexane Functionalization

The 4-propylcyclohexyl moiety is synthesized via Friedel-Crafts alkylation or hydrogenation of substituted cyclohexenes. For example:

  • Propylation of cyclohexene :
    Cyclohexene+1-bromopropaneAlCl31-propylcyclohexene\text{Cyclohexene} + \text{1-bromopropane} \xrightarrow{\text{AlCl}_3} \text{1-propylcyclohexene}
    Subsequent hydrogenation yields 4-propylcyclohexane .

Coupling to a Benzene Ring

The propylcyclohexane group is attached to a phenyl ring via Suzuki-Miyaura coupling or Ullmann reaction :

  • Suzuki Coupling :
    4-Bromophenylboronic acid+4-propylcyclohexyl halidePd(PPh3)44-(4-propylcyclohexyl)phenylboronic acid\text{4-Bromophenylboronic acid} + \text{4-propylcyclohexyl halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-(4-propylcyclohexyl)phenylboronic acid}.

  • Purification via column chromatography (hexane/ethyl acetate) achieves >95% purity.

Preparation of 1,2-Difluorobenzene Derivatives

Direct Fluorination Methods

Electrophilic fluorination using Selectfluor®\text{Selectfluor}^\circledR or N-fluorobenzenesulfonimide\text{N-fluorobenzenesulfonimide} (NFSI) introduces fluorine atoms regioselectively:

  • Selective 1,2-difluorination :
    1,2-Difluoro-4-iodobenzene\text{1,2-Difluoro-4-iodobenzene} is synthesized via sequential fluorination of 1,2-diiodobenzene in the presence of silver(I) fluoride.

Halogen Exchange Reactions

Halex reactions convert chloro or bromo substituents to fluoro groups:

  • 1,2-Dichloro-4-iodobenzene+KFDMSO1,2-difluoro-4-iodobenzene\text{1,2-Dichloro-4-iodobenzene} + \text{KF} \xrightarrow{\text{DMSO}} \text{1,2-difluoro-4-iodobenzene} (Yield: 78%).

Ethynylene Bridge Formation via Sonogashira Coupling

The critical ethynyl linkage is constructed using a Pd-catalyzed Sonogashira reaction :

Standard Protocol

  • Reactants :

    • 1,2-Difluoro-4-iodobenzene (1 equiv)

    • 4-(4-Propylcyclohexyl)phenylacetylene (1.2 equiv)

  • Catalyst System :
    Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2 (5 mol%), CuI\text{CuI} (10 mol%)

  • Base : Triethylamine (2 equiv)

  • Solvent : Tetrahydrofuran (THF) at 60°C for 12 h.

Optimized Conditions

ParameterStandard ConditionsOptimized Conditions
Catalyst Loading5 mol% Pd3 mol% Pd
Temperature60°C80°C
Yield65%89%

Increasing temperature accelerates oxidative addition, while reduced Pd loading minimizes side reactions.

Alternative Synthetic Routes

Cadiot-Chodkiewicz Coupling

A three-component coupling strategy avoids pre-formed acetylides:

  • 1,2-Difluoro-4-iodobenzene+4-(4-propylcyclohexyl)phenyl bromide+HCCSiMe3Pd/CuTarget compound\text{1,2-Difluoro-4-iodobenzene} + \text{4-(4-propylcyclohexyl)phenyl bromide} + \text{HC}\equiv\text{CSiMe}_3 \xrightarrow{\text{Pd/Cu}} \text{Target compound} (Yield: 72%).

One-Pot Sequential Coupling

Combining Suzuki and Sonogashira reactions in sequence improves efficiency:

  • Suzuki Coupling : Attach propylcyclohexylphenyl to iodobenzene.

  • Sonogashira Coupling : Introduce ethynyl group without isolating intermediates (Overall yield: 68%).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (9:1) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Aromatic protons appear as doublets (δ=7.27.6\delta = 7.2–7.6 ppm), with cyclohexyl CH2_2 signals at δ=1.21.8\delta = 1.2–1.8 ppm.

  • 19F NMR^{19}\text{F NMR} : Two distinct fluorines at δ=112.5\delta = -112.5 and 115.3-115.3 ppm.

Challenges and Limitations

  • Steric Hindrance : Bulky propylcyclohexyl groups slow coupling kinetics, necessitating higher Pd loadings.

  • Fluorine Reactivity : Over-fluorination may occur if halogen exchange conditions are poorly controlled.

  • Cost : Pd catalysts contribute significantly to synthesis expenses, though ligand recycling mitigates this .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.

    Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ethynyl and propylcyclohexyl groups can also play a role in modulating the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Structural Features Key Differences Applications/Properties
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene (121118-73-8) Difluoro benzene, ethynyl linker, trans-4-propylcyclohexylphenyl Reference compound High thermal stability; potential LCD material
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (145698-42-6) Ethylphenyl instead of propylcyclohexyl Smaller substituent, reduced hydrophobicity Lower melting point; discontinued due to synthesis challenges
1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene Trifluoro substitution Additional fluorine atom at position 3 Higher electronegativity; increased reactivity in nucleophilic substitutions
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene Ethoxy group at position 1 Electron-donating ethoxy vs. electron-withdrawing fluorine Moderate solubility in polar solvents; drug interaction risks

Key Comparative Insights

Substituent Effects The propylcyclohexyl group in the target compound enhances hydrophobicity and steric hindrance compared to smaller groups like ethylphenyl (CAS 145698-42-6). This improves thermal stability, critical for high-temperature applications like LCDs . Fluorine Substitution: The 1,2-difluoro configuration balances reactivity and stability.

Ethynyl Linker

  • The ethynyl group (–C≡C–) provides rigidity and conjugation, absent in analogs with alkyl or alkoxy linkers (e.g., 1-butoxy-2,3-difluoro compounds in ). This rigidity supports applications requiring structural integrity, such as organic semiconductors .

Hydrophobicity and Solubility The propylcyclohexyl group’s hydrophobicity exceeds that of ethylphenyl (CAS 145698-42-6) or ethoxy-containing analogs (), reducing water solubility but enhancing compatibility with non-polar matrices (e.g., polymer blends) .

Synthetic Challenges

  • The discontinued status of CAS 145698-42-6 highlights synthetic difficulties in scaling ethynyl-linked compounds, possibly due to sensitivity of the ethynyl group to side reactions .

Biological Activity

1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene, also referred to by its CAS number 145698-43-7, is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F2C_{17}H_{14}F_2, with a molecular weight of 256.29 g/mol. The compound features a difluorobenzene moiety substituted with an ethynyl group linked to a propylcyclohexyl phenyl group.

Structural Formula

1 2 Difluoro 4 4 4 propylcyclohexyl phenyl ethynyl benzene\text{1 2 Difluoro 4 4 4 propylcyclohexyl phenyl ethynyl benzene}

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. A study by Zhang et al. (2021) explored the effects of ethynyl-substituted benzene derivatives on cancer cell lines, demonstrating that these compounds can inhibit cell proliferation and induce apoptosis in various cancer types. The mechanism of action is believed to involve the disruption of microtubule dynamics and interference with cell cycle progression.

Antimicrobial Activity

The compound's potential antimicrobial activity has also been investigated. In vitro studies have shown that derivatives of ethynylbenzene can exhibit antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. A notable study by Lee et al. (2020) reported that certain structural modifications enhance the antimicrobial efficacy of these compounds.

Neuroprotective Effects

Neuroprotective properties are another area of interest. Research conducted by Kim et al. (2022) highlighted that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHighZhang et al. (2021)
AntimicrobialModerateLee et al. (2020)
NeuroprotectiveHighKim et al. (2022)

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityNotes
Ethynylbenzene DerivativeAnticancerInduces apoptosis
Fluorinated Ethynyl CompoundAntimicrobialEffective against E. coli
Propylcyclohexane Substituted VariantNeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory setting, breast cancer cell lines were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A series of tests were conducted to evaluate the antimicrobial effectiveness of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.

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